![molecular formula C24H25N5O2 B2704931 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105200-59-6](/img/structure/B2704931.png)

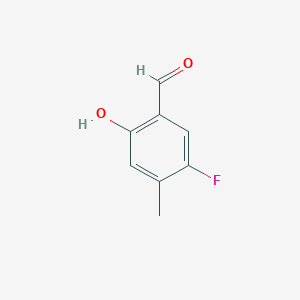

3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

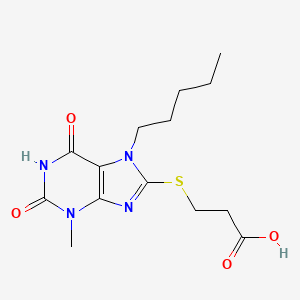

The compound is a complex organic molecule with several functional groups, including a piperazine ring and a pyrimido-indole ring. Piperazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The piperazine ring typically adopts a chair conformation .Aplicaciones Científicas De Investigación

Polymer Science

In the realm of polymer science, derivatives similar to the compound have been utilized in the synthesis of polyamides with specific properties. For instance, the synthesis of polyamides containing theophylline and thymine has been achieved through reactions involving dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine. These polyamides exhibit solubility in solvents like DMSO and water, and their molecular weights vary with the type of diamines and solvents used (M. Hattori & M. Kinoshita, 1979).

Medicinal Chemistry

In medicinal chemistry, the structural motif of the compound has been explored for its potential in creating new therapeutic agents:

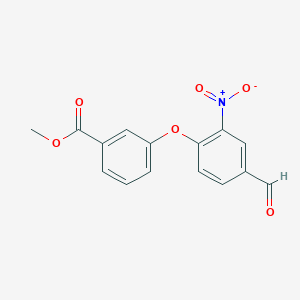

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases has demonstrated broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines. This suggests the potential use of similar structures in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

Alpha 1 Adrenoceptor Ligands

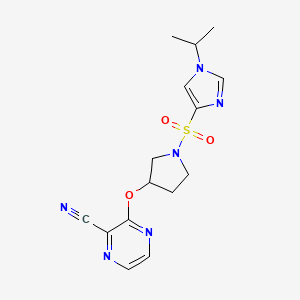

Pyrimido[5,4-b]indole derivatives have been identified as potent and selective alpha 1 adrenoceptor ligands, indicating their potential application in treating conditions related to alpha 1 adrenoceptor activity (F. Russo et al., 1991).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the clinical evaluation of atevirdine mesylate. This highlights the compound's framework utility in developing antiviral agents (D. Romero et al., 1994).

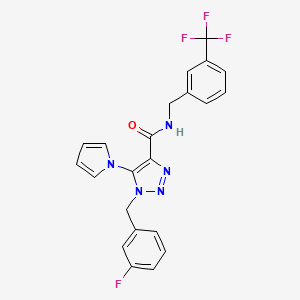

Antiproliferative Activity Against Cancer Cell Lines

New derivatives have shown antiproliferative effects against human cancer cell lines, indicating the potential for the development of novel anticancer agents (L. Mallesha et al., 2012).

Mecanismo De Acción

Target of action

The compound contains a piperazine ring, which is a common structural motif in many pharmaceuticals. Piperazine derivatives have been found to interact with a variety of targets, including G protein-coupled receptors such as alpha1-adrenergic receptors .

Mode of action

The interaction of piperazine derivatives with their targets often involves binding to the receptor, which can lead to changes in the receptor’s activity. This can result in a variety of downstream effects, depending on the specific receptor and cell type .

Biochemical pathways

The specific pathways affected by this compound would depend on its exact targets. For example, if it targets alpha1-adrenergic receptors, it could potentially affect pathways related to smooth muscle contraction in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, often show good absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a particular receptor, it could inhibit the receptor’s normal function .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain piperazine derivatives are known to be stable under normal storage conditions .

Safety and Hazards

Propiedades

IUPAC Name |

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-7-8-17(2)20(13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTBTMIFRUGNFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![2-(2-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2704858.png)

![2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2704860.png)

![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)